2-Bromo-3'-hydroxyacetophenone
Overview
Description
2-Bromo-3'-hydroxyacetophenone is a chemical compound that is part of a broader class of organic molecules known as acetophenones. These compounds are characterized by an acetyl group (a methyl group bonded to a carbonyl) attached to a phenyl ring. The specific structure of 2-bromo-3'-hydroxyacetophenone includes a bromine atom and a hydroxyl group, which confer unique reactivity and physical properties to the molecule.
Synthesis Analysis
The synthesis of compounds related to 2-bromo-3'-hydroxyacetophenone often involves palladium-catalyzed reactions. For instance, unsymmetrically substituted benzils, which are structurally related to acetophenones, can be synthesized through a palladium-catalyzed α-arylation-oxidation of 2-hydroxyacetophenones with aryl bromides . Similarly, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from 5'-bromo-2'-hydroxyacetophenone also utilizes palladium-catalyzed cyclization, demonstrating the versatility of palladium catalysis in constructing complex molecules from simple acetophenone derivatives .
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be optimized using computational methods such as DFT (Density Functional Theory). For example, the stable geometry of 2-hydroxy-4-methoxyacetophenone, a compound similar to 2-bromo-3'-hydroxyacetophenone, has been optimized using DFT/B3LYP method with advanced basis sets. The study of such compounds includes analyzing the effects of substituents on the benzene ring and determining structural parameters, thermodynamic properties, and vibrational frequencies .
Chemical Reactions Analysis
Acetophenone derivatives participate in various chemical reactions. For instance, alpha-bromo-4-amino-3-nitroacetophenone, a related compound, has been used as a reagent for protein modification, specifically targeting the methionine-290 residue of porcine pepsin. This modification leads to a decrease in enzyme activity, demonstrating the potential of bromoacetophenones in biochemistry . Additionally, halogenated acetophenone derivatives like 2-amino-5-bromo-3-iodoacetophenone have been used as synthons for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetophenone derivatives are influenced by their substituents. For example, the synthesis of 8-bromoflavone from 3'-bromo-2'-hydroxyacetophenone involves optimized Fries rearrangement, and the product's reactivity in Buchwald–Hartwig reactions with amines is a testament to its versatile chemical properties . The physical constants such as density, refractive index, boiling point, and melting point of 2-bromo-2',4'-dichloroacetophenone, another related compound, have been measured, providing insight into the influence of halogen substituents on the physical characteristics of these molecules .
Scientific Research Applications
Alkylation and Derivatization
2-Bromo-3'-hydroxyacetophenone serves as a key intermediate in various synthetic processes. For instance, it has been used in the alkylation of 2′-hydroxyacetophenone with alcohols, leading to the production of C-alkylated products under microwave irradiation. These products are then further reacted to produce 2-amino-3-benzyl 1,4-naphthoquinone derivatives (Hunter et al., 2017). Additionally, it has been employed in the synthesis of α-Bromo-4-hydroxyacetophenone via α-bromization (Han Qing-rong & Tang Rong-ping, 2006).
Chromatography and Spectrophotometry
In chromatography, 2-Bromo-3'-hydroxyacetophenone is used as a derivatizing agent for carboxylic acids, enhancing their detection through spectrophotometry in high-performance liquid chromatography (Ingalls et al., 1984).
Suzuki Coupling Reactions
This compound is also significant in Suzuki coupling reactions. A study explored the use of the Suzuki coupling reaction in synthesizing 4′-alkyl-2′-hydroxyacetophenones, with 4′-bromo-2′-hydroxyacetophenone as a starting material. These 4′-alkyl-2′-hydroxyacetophenones are critical intermediates for further synthesis of lipoflavonoids, which potentially have superior biological effects due to increased bioavailability (Pouget et al., 2013).
Oxygenation and Metal Complexes
In the field of organic chemistry, 2-Bromo-3'-hydroxyacetophenone is utilized in oxygenation reactions. For example, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones are readily oxygenated in the presence of cobalt(II) Schiff base complex, forming 2-(4-bromophenylazo)-1,3-benzodioxoles (Nishinaga et al., 1984). Furthermore, it has been used in the study of nickel(II)-triphenylphosphine complexes of 2-hydroxyacetophenone thiosemicarbazones, offering insights into their molecular structures and electronic properties (Kılıç-Cıkla et al., 2017).
Microbiological and Biochemical Studies
In microbiology, the transformation of p-Brom-2-hydroxyacetophenone by baker's yeast to optically active epoxy ether illustrates its role in enzymatic processes and stereoselective syntheses (Koppenhoefer et al., 1983). From a biochemical perspective, bromoacetophenone (2-bromo-1-phenylethanone) has been used as an affinity reagent for human aldehyde dehydrogenase, highlighting its utility in protein research (Abriola et al., 1987).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSGFQQGKPTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426038 | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3'-hydroxyacetophenone | |
CAS RN |
2491-37-4 | |
Record name | 2-Bromo-1-(3-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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